molecular formula C18H22 B12686279 2,6-Diisopropylbiphenyl CAS No. 262606-64-4

2,6-Diisopropylbiphenyl

Cat. No.: B12686279
CAS No.: 262606-64-4
M. Wt: 238.4 g/mol
InChI Key: MLFWXVRBZVVUTK-UHFFFAOYSA-N
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Description

2,6-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22 It is a biphenyl derivative where two isopropyl groups are attached to the 2 and 6 positions of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylbiphenyl typically involves the alkylation of biphenyl with isopropyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes. For instance, the oxidation of 4,4’-diisopropylbiphenyl using copper(II) chloride and tetrabutylammonium bromide as catalysts has been investigated . This method involves the use of oxygen as the oxidant and is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylbiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as copper(II) chloride and tetrabutylammonium bromide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced.

Major Products:

Scientific Research Applications

2,6-Diisopropylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diisopropylbiphenyl involves its interaction with various molecular targets. For instance, in catalytic processes, it acts as a ligand that coordinates with metal centers, influencing the reactivity and selectivity of the catalyst. The steric and electronic effects of the isopropyl groups play a crucial role in determining the compound’s behavior in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2,6-Diisopropylbiphenyl is unique due to its biphenyl core, which provides a rigid and planar structure, making it suitable for applications in materials science and catalysis. The presence of isopropyl groups enhances its solubility and reactivity compared to other biphenyl derivatives .

Properties

CAS No.

262606-64-4

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

2-phenyl-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C18H22/c1-13(2)16-11-8-12-17(14(3)4)18(16)15-9-6-5-7-10-15/h5-14H,1-4H3

InChI Key

MLFWXVRBZVVUTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2

Origin of Product

United States

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